5-chloro-2-(2-morpholin-4-yl-2-oxoethoxy)-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzenesulfonamide
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Overview
Description
5-CHLORO-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-[2-(2,2,2-TRIFLUOROETHOXY)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a morpholine ring, a trifluoroethoxy group, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-[2-(2,2,2-TRIFLUOROETHOXY)ETHYL]BENZENE-1-SULFONAMIDE involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:
Formation of the Morpholine Derivative: The morpholine ring is introduced through a nucleophilic substitution reaction.
Attachment of the Trifluoroethoxy Group: This step involves the reaction of the intermediate with a trifluoroethanol derivative under basic conditions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. Common solvents used include dichloromethane and acetonitrile, and reactions are often carried out under inert atmospheres to prevent oxidation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring.
Reduction: Reduction reactions can occur at the sulfonamide group, converting it to an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
Oxidation Products: Oxidized morpholine derivatives.
Reduction Products: Amines.
Substitution Products: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
5-CHLORO-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-[2-(2,2,2-TRIFLUOROETHOXY)ETHYL]BENZENE-1-SULFONAMIDE is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-CHLORO-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-[2-(2,2,2-TRIFLUOROETHOXY)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-morpholin-4-yl-phenylamine
- 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole
- (5-Chloro-2-ethoxycarbonyl-7-morpholin-4-yl)pyrazolo[1,5-a]pyrimidine
Uniqueness
5-CHLORO-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-[2-(2,2,2-TRIFLUOROETHOXY)ETHYL]BENZENE-1-SULFONAMIDE is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications requiring membrane permeability and resistance to metabolic degradation.
Properties
Molecular Formula |
C16H20ClF3N2O6S |
---|---|
Molecular Weight |
460.9 g/mol |
IUPAC Name |
5-chloro-2-(2-morpholin-4-yl-2-oxoethoxy)-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C16H20ClF3N2O6S/c17-12-1-2-13(28-10-15(23)22-4-7-26-8-5-22)14(9-12)29(24,25)21-3-6-27-11-16(18,19)20/h1-2,9,21H,3-8,10-11H2 |
InChI Key |
AQLMSFIAFWYBKS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)COC2=C(C=C(C=C2)Cl)S(=O)(=O)NCCOCC(F)(F)F |
Origin of Product |
United States |
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